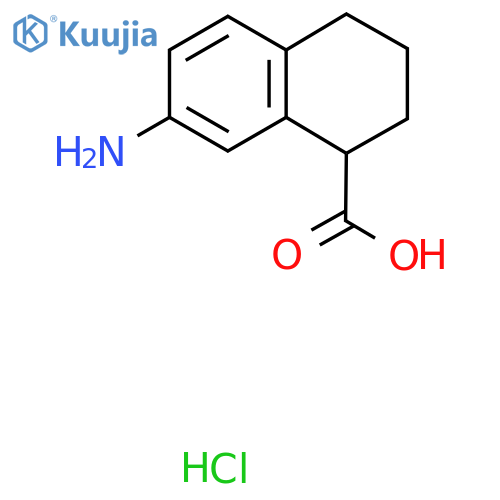Cas no 2305254-73-1 (7-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride)
7-アミノ-1,2,3,4-テトラヒドロナフタレン-1-カルボン酸塩酸塩は、有機合成や医薬品中間体として重要な化合物です。その構造は、ナフタレン骨格にアミノ基とカルボキシル基が結合したテトラヒドロ誘導体であり、塩酸塩として高い安定性を有します。この化合物は、特に神経科学分野や創薬研究において、生理活性物質の合成前駆体として利用されます。高い純度と均一な結晶性が特徴で、反応性の調整が容易なため、精密な分子設計が要求される用途に適しています。また、水溶性が向上した塩酸塩形態であるため、実験操作の利便性も備えています。

2305254-73-1 structure
商品名:7-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride
7-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2305254-73-1
- EN300-6760231
- 7-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride
- 1-Naphthalenecarboxylic acid, 7-amino-1,2,3,4-tetrahydro-, hydrochloride (1:1)
- 7-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride
-
- インチ: 1S/C11H13NO2.ClH/c12-8-5-4-7-2-1-3-9(11(13)14)10(7)6-8;/h4-6,9H,1-3,12H2,(H,13,14);1H
- InChIKey: BHYRIAWLZORJAV-UHFFFAOYSA-N
- ほほえんだ: Cl.OC(C1C2C=C(C=CC=2CCC1)N)=O
計算された属性
- せいみつぶんしりょう: 227.0713064g/mol
- どういたいしつりょう: 227.0713064g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 229
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.3Ų
7-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6760231-0.05g |
7-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride |
2305254-73-1 | 95.0% | 0.05g |
$532.0 | 2025-03-13 | |
| Enamine | EN300-6760231-5.0g |
7-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride |
2305254-73-1 | 95.0% | 5.0g |
$5807.0 | 2025-03-13 | |
| Enamine | EN300-6760231-10.0g |
7-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride |
2305254-73-1 | 95.0% | 10.0g |
$8611.0 | 2025-03-13 | |
| Enamine | EN300-6760231-2.5g |
7-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride |
2305254-73-1 | 95.0% | 2.5g |
$3925.0 | 2025-03-13 | |
| 1PlusChem | 1P0286TV-250mg |
7-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride |
2305254-73-1 | 95% | 250mg |
$1742.00 | 2023-12-18 | |
| 1PlusChem | 1P0286TV-1g |
7-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride |
2305254-73-1 | 95% | 1g |
$3455.00 | 2023-12-18 | |
| 1PlusChem | 1P0286TV-10g |
7-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride |
2305254-73-1 | 95% | 10g |
$14653.00 | 2023-12-18 | |
| Enamine | EN300-6760231-0.25g |
7-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride |
2305254-73-1 | 95.0% | 0.25g |
$991.0 | 2025-03-13 | |
| Enamine | EN300-6760231-1.0g |
7-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride |
2305254-73-1 | 95.0% | 1.0g |
$2002.0 | 2025-03-13 | |
| 1PlusChem | 1P0286TV-50mg |
7-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride |
2305254-73-1 | 95% | 50mg |
$963.00 | 2024-05-24 |
7-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride 関連文献
-
Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
-
C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
-
Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
2305254-73-1 (7-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride) 関連製品
- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
